molecular formula C18H20N6O B2374188 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034230-06-1

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2374188
CAS No.: 2034230-06-1
M. Wt: 336.399
InChI Key: QHIIXQRYIGPQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a pyrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyrazine Formation: The pyrazole is then reacted with a suitable precursor to form the pyrazine ring. This step often involves cyclization reactions.

    Benzamide Formation: The benzamide core is synthesized separately, typically through the reaction of a benzoyl chloride with an amine.

    Coupling Reaction: The final step involves coupling the pyrazinylmethyl group with the benzamide core. This is usually achieved through a nucleophilic substitution reaction, where the dimethylamino group acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways involving pyrazine and benzamide derivatives.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazine and benzamide moieties can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(pyrazin-2-ylmethyl)benzamide: Lacks the additional pyrazole ring, which may affect its binding affinity and specificity.

    N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylbenzamide: Lacks the dimethylamino group, potentially altering its solubility and reactivity.

Uniqueness

The presence of both the dimethylamino group and the pyrazole-pyrazine moiety in 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide provides a unique combination of electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such structural features can be crucial for activity and selectivity.

Biological Activity

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzamide core linked to a dimethylamino group and a pyrazinylmethyl moiety. Its IUPAC name is 3-(dimethylamino)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide, with the following chemical formula:

PropertyValue
Molecular FormulaC18H20N6O
CAS Number2034230-06-1
InChIInChI=1S/C18H20N6O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrazine and benzamide moieties facilitate π-π stacking and hydrophobic interactions. These interactions can modulate the activity of various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole-based compounds. For instance, aminopyrazoles have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The compound's structural features may enhance its efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation. For example, certain derivatives have been identified as effective inhibitors of TNF-alpha release and glial activation in models of neuroinflammation . This suggests that this compound may possess similar anti-inflammatory properties.

Enzyme Inhibition

The compound's interaction with specific enzymes could be significant for therapeutic applications. For instance, it may inhibit kinases involved in cancer progression or inflammatory responses, similar to findings with other benzamide derivatives .

Comparative Analysis

To understand its unique properties better, a comparison with structurally related compounds is essential. The following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
3-(dimethylamino)-N-(pyrazin-2-ylmethyl)benzamideLacks pyrazole ringReduced binding affinity
N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylbenzamideLacks dimethylamino groupAltered solubility and reactivity
3-benzazepinesExhibits high cytotoxicityEffective against HL-60 leukemia cells

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study on 7,8-dihydroxy-benzazepines demonstrated that certain derivatives exhibited cytotoxic effects twice as potent as dopamine against HL-60 cells .
  • Inflammation Models : Research on aminopyrazole derivatives showed significant inhibition of LPS-induced TNF-alpha release in vivo, indicating potential for treating neuroinflammatory diseases .
  • Kinase Inhibition : Investigations into benzamide derivatives revealed their ability to inhibit RET kinase activity, suggesting a pathway for cancer therapy development .

Properties

IUPAC Name

3-(dimethylamino)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-23(2)15-6-4-5-13(9-15)18(25)21-11-16-17(20-8-7-19-16)14-10-22-24(3)12-14/h4-10,12H,11H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIXQRYIGPQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.